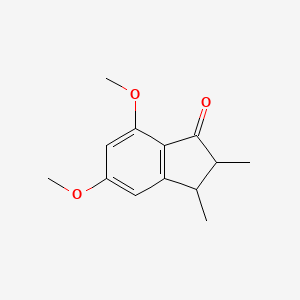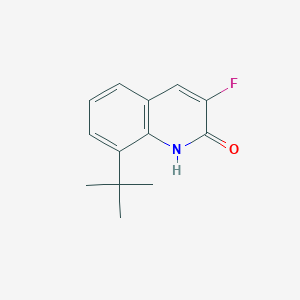
2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9ClO2. This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a naphthalene ring, making it a versatile intermediate in organic synthesis. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone typically involves the chlorination of 1-(5-hydroxynaphthalen-1-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
化学反应分析
Types of Reactions: 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(5-hydroxynaphthalen-1-yl)ethanone.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Formation of 5-hydroxy-1-naphthaldehyde or 5-hydroxy-1-naphthoic acid.
Reduction: Formation of 1-(5-hydroxynaphthalen-1-yl)ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
相似化合物的比较
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxyphenyl)ethanone
- 2-Chloro-1-(2-hydroxyphenyl)ethanone
Comparison:
Uniqueness: 2-Chloro-1-(5-hydroxynaphthalen-1-yl)ethanone is unique due to the presence of both a chloro group and a hydroxyl group on a naphthalene ring, which imparts distinct chemical reactivity and biological activity.
Chemical Properties: Compared to similar compounds, it exhibits different reactivity patterns in substitution and oxidation reactions due to the naphthalene ring structure.
Applications: While similar compounds are used in various applications, this compound is particularly valuable in medicinal chemistry and industrial applications due to its unique properties
属性
分子式 |
C12H9ClO2 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC 名称 |
2-chloro-1-(5-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9ClO2/c13-7-12(15)10-5-1-4-9-8(10)3-2-6-11(9)14/h1-6,14H,7H2 |
InChI 键 |
CMNJGJXXRTWBTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)


![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)
![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)






